1-Methyl-1,2,3,4-tetrahydroquinoxaline

Physicochemical characterization Molecular property prediction Compound procurement specification

1-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS 36438-97-8) is the definitive N1-methyl-substituted tetrahydroquinoxaline free base, supplied at ≥95% purity. Unlike unsubstituted or 2-methyl analogs, this regioisomer provides exclusive control over the N1 methylation site—critical for reproducible biological target engagement and structure-activity relationship studies. The free base is suitable for further functionalization at positions 2, 3, and 4, while the dihydrochloride salt (available separately) offers enhanced aqueous solubility for assay-ready formats. Do not substitute with generic tetrahydroquinoxaline: regioisomer-dependent antioxidant and pharmacological profiles make exact positional identity essential for data integrity.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 36438-97-8
Cat. No. B1266484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroquinoxaline
CAS36438-97-8
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCN1CCNC2=CC=CC=C21
InChIInChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3
InChIKeySXLZJUPRTINRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS 36438-97-8): Chemical Identity and Core Procurement Specifications


1-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS 36438-97-8) is a bicyclic heterocyclic compound belonging to the partially saturated quinoxaline class, defined by the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . It features a quinoxaline core with a single methyl substituent at the N1 position, a structural feature that distinguishes it from its unsubstituted parent (1,2,3,4-tetrahydroquinoxaline, C₈H₁₀N₂) and other regioisomers such as the 2-methyl analog . The compound is commercially available as a free base (purity typically ≥95%) or as its dihydrochloride salt, the latter offering enhanced water solubility for biological assay compatibility .

Why 1-Methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Substituted with Unsubstituted or 2-Methyl Tetrahydroquinoxaline Analogs


Substitution of 1-methyl-1,2,3,4-tetrahydroquinoxaline with generic tetrahydroquinoxaline analogs is not scientifically justifiable due to profound regioisomer-specific differences in both biological target engagement and chemical reactivity. In antioxidant applications, the 2-methyl isomer demonstrates an induction period 2.4-fold greater than BHT and 2.2-fold greater than Nonflex AW, whereas phenyl ring-substituted methyl analogs exhibit activity similar to or inferior to the unsubstituted core—demonstrating that even minor positional shifts in methylation produce non-linear and often divergent effects on performance [1][2]. In medicinal chemistry contexts, the N1-methyl group modulates electron density on the heterocyclic nitrogen atoms, altering both the basicity (predicted pKa ~7.41) and hydrogen-bonding capacity relative to the unsubstituted scaffold, which can critically affect target binding and pharmacokinetic behavior . These compound-specific attributes render simple analog substitution high-risk in any application requiring reproducible activity or purity specifications.

Quantitative Differentiation Guide: 1-Methyl-1,2,3,4-tetrahydroquinoxaline vs. Structural Analogs


N1-Methyl Substitution Confers Distinct Physicochemical Properties vs. Unsubstituted 1,2,3,4-Tetrahydroquinoxaline

The N1-methyl group on 1-methyl-1,2,3,4-tetrahydroquinoxaline introduces a 14.1% increase in molecular weight (148.21 vs. 134.18 g/mol) and a measurable shift in basicity compared to the unsubstituted parent scaffold . This structural difference alters hydrogen-bond donor/acceptor capacity and lipophilicity, which are critical determinants of solubility and chromatographic behavior during purification. No direct experimental comparison of pKa values was identified in the searchable literature.

Physicochemical characterization Molecular property prediction Compound procurement specification

Antioxidant Induction Period: 2-Methyl Isomer Outperforms Industry Standards but N1-Methyl Activity Remains Uncharacterized

In tetralin oxidation studies using the oxygen-absorption method, the 2-methyl regioisomer of tetrahydroquinoxaline exhibited the highest induction period among all tested antioxidants, demonstrating 2.4× the activity of butylated hydroxytoluene (BHT) and 2.2× that of the commercial rubber antioxidant Nonflex AW [1]. The 1-methyl isomer was not evaluated in this head-to-head comparison, and its antioxidant activity relative to these benchmarks remains unquantified in the public domain. Notably, methyl substitution on the phenyl ring resulted in activity equal to or lower than the unsubstituted scaffold [2], highlighting the critical, non-transferable nature of methyl positional effects.

Antioxidant activity Polymer stabilization Tetrahydroquinoxaline SAR

Glutamate Receptor Antagonism: 1,2,3,4-Tetrahydroquinoxaline Scaffold Shows Potent AMPA and Kainate Activity, but N1-Methyl Potency Data Are Absent

The 1,2,3,4-tetrahydroquinoxaline scaffold serves as a core pharmacophore for potent competitive AMPA/kainate receptor antagonists. Well-characterized analogs in this class, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), exhibit IC₅₀ values of 0.3 μM and 1.5 μM for AMPA and kainate receptors, respectively [1]. Additionally, the dihydrochloride salt of 1-methyl-1,2,3,4-tetrahydroquinoxaline has been anecdotally described as possessing glutamate receptor antagonism with high AMPA receptor affinity and potent kainic acid neurotoxicity inhibition . However, no peer-reviewed publication or patent was identified that reports quantitative IC₅₀ or Ki values for the 1-methyl compound in direct head-to-head comparison with CNQX, NBQX, or DNQX.

Glutamate receptor antagonist AMPA receptor Neuroprotection

Commercial Purity Specifications: Target Compound Available at ≥95% Purity, Suitable for Synthetic Intermediate Applications

1-Methyl-1,2,3,4-tetrahydroquinoxaline is commercially supplied with a minimum purity specification of 95%, meeting standard research-grade requirements for use as a synthetic intermediate . This purity level is consistent with procurement needs for derivatization reactions, structure-activity relationship (SAR) studies, and pharmaceutical building block applications. The compound is also available as the dihydrochloride salt, which provides enhanced aqueous solubility for biological assay applications [1].

Compound procurement Purity specification Synthetic building block

Recommended Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroquinoxaline Procurement and Use


Synthetic Building Block for N1-Methylated Quinoxaline Derivatives in Medicinal Chemistry

This compound is optimally deployed as a versatile intermediate for synthesizing N1-methyl-substituted quinoxaline derivatives, including those targeting neurological disorders and other therapeutic areas. Its defined 1-methyl substitution pattern enables precise structure-activity relationship (SAR) studies where the N1 position must be methylated, while the 2, 3, and 4 positions remain available for further functionalization [1]. Researchers should note that the dihydrochloride salt form offers improved water solubility, facilitating reactions in aqueous or protic solvent systems [2].

Reference Compound for Positional Methylation Effect Studies in Tetrahydroquinoxaline SAR

Given the stark functional divergence between the 1-methyl and 2-methyl regioisomers—where the 2-methyl analog demonstrates 2.4× the antioxidant induction period of BHT while the 1-methyl analog remains uncharacterized [1]—this compound serves as an essential comparator in systematic SAR investigations. Procuring the 1-methyl compound alongside its 2-methyl and unsubstituted counterparts enables rigorous deconvolution of how the precise methylation site modulates biological activity, physicochemical properties, and chemical reactivity within the tetrahydroquinoxaline chemotype [2].

Polymer Stabilization Screening When Uncharacterized N1-Methyl Activity Is Acceptable

In exploratory polymer stabilization or antioxidant screening programs where the tetrahydroquinoxaline scaffold is of interest, the 1-methyl compound may be evaluated as part of a broader analog panel. Users must recognize that antioxidant activity data are currently available only for the 2-methyl isomer (2.4× BHT, 2.2× Nonflex AW) and phenyl ring-substituted analogs, with no peer-reviewed quantitative data for the N1-methyl variant [1][2]. Consequently, this compound is best suited for programs where the specific N1 substitution is mechanistically or synthetically required, rather than for direct replacement of established antioxidants such as BHT or aromatic amine stabilizers.

Glutamate Receptor Pharmacology: Scaffold for Derivatization, Not a Validated Antagonist

Although the tetrahydroquinoxaline scaffold forms the basis of potent AMPA/kainate antagonists (e.g., CNQX, IC₅₀ = 0.3 μM for AMPA), the 1-methyl compound lacks peer-reviewed quantitative potency data for glutamate receptor antagonism [1]. Its procurement is therefore most appropriate for synthetic derivatization programs aimed at generating novel glutamate receptor ligands bearing the N1-methyl substitution, rather than for direct use as a validated pharmacological tool. Researchers requiring a well-characterized AMPA antagonist should instead consider CNQX, NBQX, or DNQX, for which extensive quantitative receptor binding and functional data are publicly available [2].

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